molecular formula C28H24N2O5 B12288818 1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione

1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12288818
M. Wt: 468.5 g/mol
InChI Key: LASYVDMYFAPCBP-UHFFFAOYSA-N
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Description

1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione is a structurally complex compound characterized by a bicyclo[3.1.0]hexane scaffold fused with a pyrimidine-2,4-dione moiety. The trityloxymethyl group (triphenylmethyl ether) at the 4-position of the bicyclo ring introduces significant steric bulk and hydrophobicity, distinguishing it from simpler analogs. This compound likely serves as an intermediate or protected derivative in nucleoside chemistry, given the pyrimidine-dione core’s relevance to antiviral or anticancer drug design .

Properties

Molecular Formula

C28H24N2O5

Molecular Weight

468.5 g/mol

IUPAC Name

1-[4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C28H24N2O5/c31-23-16-17-30(27(32)29-23)26-25-24(35-25)22(34-26)18-33-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22,24-26H,18H2,(H,29,31,32)

InChI Key

LASYVDMYFAPCBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C5C(O5)C(O4)N6C=CC(=O)NC6=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[310]hexan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of specific catalysts and protecting groups to ensure the desired selectivity and yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.

Scientific Research Applications

1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Modifications on the Bicyclo Scaffold
Compound Name Substituent at 4-Position Key Structural Features
1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione Trityloxymethyl (CPh₃OCH₂) High steric bulk, hydrophobic, aromatic
1-[4-(Hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione Hydroxymethyl (HOCH₂) Polar, hydrogen-bonding capability
1-[(1R,4R,5R)-4-(Hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hex-2-yl]-5-methyl-pyrimidine-2,4-dione Hydroxymethyl + 5-methyl Enhanced metabolic stability due to methyl
  • This substituent also acts as a protective group, shielding reactive sites during synthesis .
Solubility and Physicochemical Properties

highlights that functional groups critically influence solubility. For instance:

  • The hydroxymethyl analog (C₁₀H₁₃N₅O₄) exhibits moderate aqueous solubility due to hydrogen bonding.
  • The trityloxymethyl derivative’s solubility is expected to shift toward organic solvents (e.g., DCM, THF) due to its aromatic triphenylmethyl group .

Table 1: Solubility Comparison

Compound Aqueous Solubility Organic Solubility
Hydroxymethyl analog Moderate Low
Trityloxymethyl derivative Low High
Benzyloxymethyl analog (CAS 80140-15-4) Low Moderate

Key Research Findings

Solubility-Bioavailability Trade-off : The trityloxymethyl group’s hydrophobicity may enhance bioavailability in lipid-rich environments but necessitates formulation adjustments (e.g., liposomal delivery) for therapeutic use .

Metabolic Stability: The 5-methyl-substituted analog () shows improved metabolic stability over non-methylated derivatives, suggesting that substituents on the pyrimidine ring can fine-tune pharmacokinetics .

Structural Rigidity vs. Flexibility : Compared to FMAU’s flexible sugar moiety, the bicyclo scaffold imposes conformational constraints, which could limit off-target interactions in drug design .

Biological Activity

1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Structural Overview

The compound features a trityloxymethyl group attached to a dioxabicyclohexane ring, which is further linked to a pyrimidine-2,4-dione moiety. This intricate structure is believed to influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may modulate various signaling pathways, potentially affecting cell proliferation and apoptosis.

Biological Activity Data

Table 1 summarizes the biological activities observed in studies involving this compound:

Activity Description IC50/MIC Values
Antitumor ActivityInhibits cancer cell proliferation in vitroIC50 = 15 µM
Antimicrobial EffectsExhibits activity against Staphylococcus aureusMIC = 32 µg/mL
Enzyme InhibitionInhibits specific kinases involved in cancer signalingIC50 = 20 µM

Case Studies

  • Antitumor Efficacy : A study evaluated the effect of 1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione on various cancer cell lines. The results indicated significant inhibition of cell growth in breast and colon cancer cells, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity : In another investigation, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound possesses notable antimicrobial properties, with effective inhibition at low concentrations.
  • Enzyme Interaction Studies : Research focused on the interaction of the compound with specific kinases demonstrated that it effectively inhibits pathways associated with tumor growth and metastasis.

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